molecular formula C12H11NO2S B11818189 4-Ethyl-2-phenylthiazole-5-carboxylic acid

4-Ethyl-2-phenylthiazole-5-carboxylic acid

Cat. No.: B11818189
M. Wt: 233.29 g/mol
InChI Key: NMDCCGPEKLQCDC-UHFFFAOYSA-N
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Description

4-Ethyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with an ethyl group at the 4-position, a phenyl group at the 2-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole, followed by alkylation with ethyl iodide and subsequent carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Ethyl-2-phenylthiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

  • 4-Methyl-2-phenylthiazole-5-carboxylic acid
  • 2-Phenylthiazole-5-carboxylic acid
  • 4-Ethylthiazole-5-carboxylic acid

Comparison: 4-Ethyl-2-phenylthiazole-5-carboxylic acid is unique due to the presence of both an ethyl group and a phenyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-2-9-10(12(14)15)16-11(13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

NMDCCGPEKLQCDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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